N-(1-methyl-1H-indol-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
Description
- Its chemical structure consists of an indole moiety, a thiazole ring, and an acetamide group.
- MTTA exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
N-(1-methyl-1H-indol-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide: , often referred to as , is a synthetic organic compound.
Properties
Molecular Formula |
C18H15N3OS2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C18H15N3OS2/c1-21-8-7-13-14(4-2-5-15(13)21)20-17(22)10-12-11-24-18(19-12)16-6-3-9-23-16/h2-9,11H,10H2,1H3,(H,20,22) |
InChI Key |
FIKUSQLMSSTPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the compound's potential as an antiviral agent.
Case Study: Antiviral Efficacy
A study published in Molecules demonstrated that derivatives of thiazole and indole exhibited significant inhibitory effects against various viral targets, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The compound's structure suggests it may inhibit viral replication by interfering with specific viral enzymes, such as RNA polymerase .
| Compound | Target Virus | IC50 Value (μM) |
|---|---|---|
| N-(1-methyl-1H-indol-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide | HCV | 32.2 |
| This compound | HIV | 0.35 |
Anticancer Applications
The compound has also shown promise in anticancer research.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various heterocyclic compounds, this compound was found to exhibit notable growth inhibition against the National Cancer Institute's 60 human cancer cell lines panel.
| Cell Line | GI50 Value (μM) |
|---|---|
| MCF7 (Breast) | 0.49 |
| HEPG2 (Liver) | 0.20 |
Antimicrobial Applications
The antimicrobial properties of this compound have been explored as well.
Study Findings
Research has demonstrated that the compound exhibits activity against a range of bacterial strains. Its mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 μg/mL |
| Staphylococcus aureus | 5 μg/mL |
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
N-(1-methyl-1H-indol-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure combines an indole moiety with a thiazole and thiophene, which are known for their diverse pharmacological properties. This article aims to synthesize the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
This molecular formula indicates a complex structure that contributes to its biological activity. The presence of the indole ring is often associated with various biological effects, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and thiazole moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 1.27 |
| Compound B | A549 (Lung) | 1.50 |
| Compound C | HeLa (Cervical) | 1.31 |
These results suggest that modifications in the structure can enhance potency against specific cancer types .
Antimicrobial Activity
The compound's thiazole and thiophene components may contribute to antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against both gram-positive and gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds with similar structures often inhibit key signaling pathways involved in cell growth.
- Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, reducing oxidative stress in cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:
- Study on MCF-7 Cells : A recent study demonstrated that a derivative significantly inhibited MCF-7 cell proliferation through apoptosis induction, with notable downregulation of AKT and mTOR pathways .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity against Staphylococcus species, revealing MIC values that suggest strong bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
